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An In-depth Technical Guide to the Discovery and Development of TNO155, a SHP2 Inhibitor

Executive Summary

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.[1] Its
role as a positive regulator of oncogenic signaling downstream of receptor tyrosine kinases
(RTKSs) has established it as a compelling target in oncology.[2][3] TNO155 is a first-in-class,
potent, and selective allosteric inhibitor of SHP2 developed by Novartis.[4][5] This document
provides a comprehensive technical overview of the discovery, mechanism of action, preclinical
data, and clinical development of TNO155, intended for researchers, scientists, and drug
development professionals.

Discovery and Optimization

The development of TNO155 originated from a comprehensive program focused on identifying
allosteric inhibitors of SHP2, a strategy pursued to overcome the challenges of targeting the
highly conserved catalytic domain of protein tyrosine phosphatases.[3][6] Researchers at
Novartis identified and optimized a pyrazine-based chemical scaffold through structure and
property-based drug design.[4][5] This process focused on enhancing protein-ligand
interactions, achieving potent cellular inhibition, and refining physicochemical and
pharmaceutical properties to ensure oral bioavailability and suitability for combination
therapies.[4][7] This effort culminated in the identification of TNO155, which binds to a tunnel-
like allosteric site on SHP2, locking the enzyme in an inactive conformation.[6][8]
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Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal
transduction downstream of various growth factor receptors.[4][9] Upon activation of RTKSs,
SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates,
ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[9]
SHP2 is also involved in modulating the PISK-AKT and JAK-STAT pathways and plays a role in
iImmune checkpoint regulation through the PD-1/PD-L1 pathway.[6][9]

TNO155 functions as an allosteric inhibitor, binding to a site distinct from the active site. This
binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and
subsequent downstream signaling.[6][8] By inhibiting SHP2, TNO155 effectively blocks tumor-
promoting signals and can also modulate the tumor microenvironment by affecting immune cell
signaling.[10][11]
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Caption: SHP2 Signaling Pathways and TNO155 Inhibition.
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Preclinical Data
In Vitro Potency

TNO155 has demonstrated potent inhibition of SHP2 in biochemical and cellular assays. Its
high selectivity and cellular activity make it a robust tool for interrogating SHP2 biology and a
promising therapeutic candidate.

Assay Type Metric Value Reference
SHP2 Inhibition IC50 0.011 pM [7]
KYSE520 pERK
IC50 0.008 pM [12]

Assay
KYSES520 Cell

o IC50 0.100 pM [12]
Proliferation (5-day)

Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species revealed that TNO155 has high oral
bioavailability and favorable properties, supporting its development as an oral agent.[7]

Volume of Oral
) Clearance o . . N
Species . Distribution Half-life (hours)  Bioavailability
(mL/min/kg)
(L/kg) (%)
Mouse 24 3 2 78%
Rat 15 7 8 >100%
Dog 4 3 9 >100%
Monkey 6 4 9 60%

Data sourced
from BioWorld
article citing
AACR 2020

presentation.[7]
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In Vivo Efficacy

Preclinical in vivo studies have shown that TNO155 has anti-tumor activity, particularly in
combination with other targeted agents. It has shown synergy with inhibitors of EGFR, BRAF,
MEK, KRAS G12C, and CDK4/6, as well as with anti-PD-1 immunotherapy.[10][11] These
combinations work by overcoming feedback reactivation of the MAPK pathway or by
modulating the tumor microenvironment.[10][13] For instance, in KRAS G12C models, TNO155
blocks the feedback activation of wild-type RAS isoforms induced by KRAS G12C inhibitors,
leading to enhanced efficacy.[10][11] In neuroblastoma models, combining TNO155 with ALK
inhibitors synergistically reduced cell growth and delayed tumor progression.[14][15]

Clinical Development

TNO155 has been evaluated in several clinical trials, both as a monotherapy and in
combination with other agents, for patients with advanced solid tumors.

Phase 1 Monotherapy (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and
preliminary efficacy.[16][17]

o Safety: The most common treatment-related adverse events were generally Grade 1/2 and
included increased blood creatine phosphokinase, peripheral edema, diarrhea, and
acneiform dermatitis.[16]

o Pharmacokinetics: TNO155 showed rapid absorption (median Tmax ~1.1 hours) and near
dose-proportional exposure.[16][18]

e Pharmacodynamics: Evidence of SHP2 inhibition was confirmed by a reduction in DUSP6
expression (a downstream marker of MAPK pathway activity) in tumor samples from patients
treated with doses =20 mg/day.[16][19]

o Efficacy: As a monotherapy, the best observed response was stable disease (SD) in 20-22%
of patients.[16][19]

Phase 1b Combination Studies
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Based on strong preclinical rationale, multiple combination therapies are under clinical
investigation.[10][20]

e TNO155 + Spartalizumab (anti-PD-1) or Ribociclib (CDK4/6i) (NCT04000529): This study
evaluated two combination arms.[20][21] The combinations showed acceptable safety
profiles consistent with the single agents.[21]

Combination Patient Disease Control Partial Stable Disease
Arm Population (n) Rate (DCR) Response (PR)  (SD)

TNO155 +
Spartalizumab 57 26.3% 1.8% 24.6%
(All Doses)

TNO155 +
Ribociclib

(Recommended

44.4% 0% 44.4%

Dose)

Data sourced
from ESMO TAT
2024

presentation.[21]

e TNO155 + JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188): This combination
showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors.[22]

Patient Population Metric Value

KRAS G12C+ Solid Tumors Disease Control Rate (DCR) 83.3%

Data from IASLC 2023

presentation.[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are summarized protocols for key experiments used in the preclinical evaluation of
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TNO155, synthesized from published studies.[10]

Cell Proliferation Assay

Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and
allowed to attach overnight.

Drug Treatment: Cells are treated with a serial dilution of TNO155, a combination agent, or
vehicle control (DMSO).

Incubation: Plates are incubated for a period of 3 to 5 days under standard cell culture
conditions (37°C, 5% CO2).

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®
(Promega), which quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is read on a plate reader. Data is normalized to vehicle-treated
controls, and IC50 values are calculated using non-linear regression analysis in software like
GraphPad Prism.

Immunoblotting (Western Blot)

Cell Lysis: Cells are treated with TNO155 and/or other inhibitors for specified times.
Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein
assay.

Electrophoresis: Equal amounts of protein (e.g., 20-30 pg) are separated by SDS-PAGE on
polyacrylamide gels.

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST)
and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-
ERK, total ERK, p-MEK, SHP2, GAPDH).
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» Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate and imaged.
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Caption: Generalized In Vivo Xenograft Study Workflow.
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In Vivo Efficacy Studies (Patient-Derived Xenografts -
PDX)

¢ Model Implantation: Immunocompromised mice (e.g., nude or NSG) are subcutaneously
implanted with tumor fragments from patient-derived xenograft models.

e Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g.,
150-200 mm3). Mice are then randomized into treatment cohorts (e.g., vehicle, TNO155
alone, combination agent alone, TNO155 plus combination agent).

e Drug Administration: TNO155 is typically formulated for oral gavage and administered daily
or on an intermittent schedule. Combination agents are administered according to their
established protocols.

e Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health
is monitored daily.

e Endpoint: The study is concluded when tumors reach a predetermined endpoint size, or after
a fixed duration. Efficacy is assessed by comparing tumor growth inhibition between treated
and vehicle groups.

o Pharmacodynamic Analysis: At the end of the study, tumors may be collected at specific time
points post-dosing for analysis of target engagement (e.g., p-ERK levels) by immunoblotting
or immunohistochemistry.

Conclusion

TNO155 is a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a well-
defined mechanism of action. Preclinical data have robustly demonstrated its potential to inhibit
the MAPK pathway and to synergize with a wide range of targeted and immuno-oncology
agents. Early clinical data have confirmed its favorable pharmacokinetic profile, target
engagement, and acceptable safety. While monotherapy activity is modest, the true potential of
TNO155 lies in combination therapies designed to overcome intrinsic and acquired resistance
to other cancer therapeutics. Ongoing and future clinical trials will further elucidate the role of
TNO155 in the evolving landscape of precision oncology.[19][23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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